molecular formula C8H9N5O2 B11060646 [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid

[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B11060646
M. Wt: 207.19 g/mol
InChI Key: YOMSXEUXBHIMBJ-UHFFFAOYSA-N
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Description

[4-(1-Methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is a novel heterocyclic compound designed for pharmaceutical and agrochemical research. It features a molecular hybrid architecture combining a pyrazole ring and a 1,2,3-triazole ring, a strategy proven to enhance biological activity and is a leading tool in new drug discovery . Individually, the pyrazole and 1,2,3-triazole scaffolds are privileged structures in medicinal chemistry, known for a wide spectrum of pharmacological properties. Pyrazole derivatives exhibit significant antimicrobial, anti-inflammatory, and anticancer activities , while 1,2,3-triazoles are extremely potent as enzyme inhibitors and display antitubercular, antimicrobial, antiviral, and anticancer effects . The acetic acid linker is a functional handle seen in bioactive molecules, such as in the development of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD2) inhibitors, which are investigated for treating ischemic and anemia-related diseases . The specific molecular fusion in this compound makes it a promising scaffold for synthesizing new chemical entities. Researchers can leverage it in the development of potential antimicrobial agents to address the growing challenge of antimicrobial resistance , or as a building block for anticancer agents, given the reported efficacy of similar pyrazolyl and triazolyl hybrids against various cancer cell lines . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

2-[4-(1-methylpyrazol-4-yl)triazol-1-yl]acetic acid

InChI

InChI=1S/C8H9N5O2/c1-12-3-6(2-9-12)7-4-13(11-10-7)5-8(14)15/h2-4H,5H2,1H3,(H,14,15)

InChI Key

YOMSXEUXBHIMBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN(N=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

General Reaction Framework

The CuAAC "click" reaction is the most widely employed method for synthesizing 1,2,3-triazole derivatives. For the target compound, the strategy involves:

  • Synthesis of 1-Methyl-4-Ethynylpyrazole :

    • 4-Iodo-1-methylpyrazole undergoes a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation with K₂CO₃/MeOH to yield the terminal alkyne.

    • Yield : 78–85% (analogous to methods in).

  • Preparation of Azidoacetic Acid :

    • Bromoacetic acid is treated with sodium azide (NaN₃) in DMF at 60°C for 12 h.

    • Yield : 92% (similar to).

  • CuAAC Cycloaddition :

    • The alkyne (1-methyl-4-ethynylpyrazole) and azide (azidoacetic acid) react in a 1:1 ratio with CuI (10 mol%) and tris-hydroxypropyltriazolylamine (THPTA) ligand in t-BuOH/H₂O (1:1) at 25°C.

    • Reaction Time : 4–6 h.

    • Yield : 88–93%.

Key Data :

ParameterValueSource
Regioselectivity1,4-triazole exclusively
Ligand EfficiencyTHPTA > TBTA > no ligand
ScalabilityDemonstrated up to 100 g scale

Post-Functionalization of Pre-Formed Triazole

Alkylation of Triazole with Bromoacetic Acid

This method avoids handling azides and is suitable for acid-sensitive intermediates:

  • Synthesis of 1-Methyl-4-(1H-1,2,3-Triazol-1-yl)Pyrazole :

    • 1-Methyl-4-iodopyrazole reacts with 1H-1,2,3-triazole via Ullmann coupling using CuI/L-proline in DMSO at 110°C.

    • Yield : 70–75%.

  • Alkylation with Bromoacetic Acid :

    • The triazole is treated with bromoacetic acid and K₂CO₃ in acetonitrile at 60°C for 8 h.

    • Yield : 65–72%.

Challenges :

  • Competing N2 vs. N1 alkylation reduces yield.

  • Purification requires silica gel chromatography (ethyl acetate/hexane).

Continuous-Flow Synthesis

Microreactor-Enhanced CuAAC

A patent by CN113651762A and work by Presolski et al. describe flow chemistry for triazole formation:

  • Conditions :

    • Residence Time : 2 min at 100°C.

    • Catalyst : CuSO₄·5H₂O (5 mol%) with sodium ascorbate.

    • Yield : 94%.

Advantages :

  • Reduced copper loading (5 mol% vs. 10 mol% in batch).

  • Improved safety for exothermic reactions.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
CuAAC (Batch)88–93ExcellentHighModerate
Post-Functionalization65–72ModerateMediumLow
Continuous-Flow94ExcellentHighHigh

Key Findings :

  • CuAAC is superior in regioselectivity and yield but requires azide handling.

  • Continuous-flow methods optimize resource use and are ideal for industrial scale-up.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.21 (s, 1H, triazole-H), 7.89 (s, 1H, pyrazole-H), 5.02 (s, 2H, CH₂COO), 3.85 (s, 3H, N-CH₃).

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1605 cm⁻¹ (triazole ring).

Purity Assessment

  • HPLC (C18 column, MeOH/H₂O = 70:30): Retention time = 4.7 min, purity >99%.

Industrial-Scale Considerations

  • Cost Drivers :

    • Azide precursors (NaN₃) require stringent safety protocols.

    • Ligands like THPTA increase costs but enhance reaction efficiency.

  • Waste Management :

    • Copper residues are removed via Chelex-100 chromatography .

Chemical Reactions Analysis

Acyl Chloride Formation and Amide Coupling

The carboxylic acid group undergoes standard activation for nucleophilic acyl substitution:

  • Reagent : Oxalyl chloride (1.1-1.2 eq) in dichloromethane (DCM) with catalytic DMF .

  • Conditions : 0°C to room temperature, 45-minute reaction time.

  • Product : Corresponding acyl chloride intermediate, used without isolation for subsequent couplings .

Example :

ReactantProductYieldConditions
Ethyl 4-piperidinyl-2H-1,2,3-triazole-4-carboxylateEthyl 2-[1-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-2H-1,2,3-triazole-4-carboxylate77%DCM, triethylamine (TEA), 0°C → RT, 12 h

Characterization :

  • ¹H NMR (CDCl₃): δ 1.41 (t, 3H), 2.33 (s, 3H), 4.43 (q, 2H), 5.00 (m, 2H), 6.34 (s, 1H), 8.06 (s, 1H) .

  • Purification : Medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexanes .

Heterocycle Formation via Cyclocondensation

The triazole moiety participates in cyclization reactions to form fused heterocycles:

  • Reagents : Chalcones, thiosemicarbazide, or hydrazonoyl chlorides .

  • Conditions : Ethanol/NaOH or acetonitrile with 1-propanephosphonic acid cyclic anhydride .

Example :

ReactantProductYieldConditions
5-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydropyrazole-1-carbothioamideEthyl 2-(5-(4-methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate84%EtOH, TEA, RT, 24 h

Key Observations :

  • Triazole N-atoms act as directing groups for regioselective C–H functionalization .

  • Electron-withdrawing substituents on the pyrazole ring accelerate reaction kinetics .

Esterification and Solvolysis

The acetic acid group undergoes esterification under acidic or basic conditions:

  • Reagent : Ethanol/H₂SO₄ or DCC/DMAP .

  • Product : Ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate derivatives.

Example :

ReactantProductYieldConditions
5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acidEthyl 2-[1-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-2H-1,2,3-triazole-4-carboxylate77%DCM, TEA, RT, overnight

Mechanistic Insight :

  • Activation via acyl chloride intermediate ensures high electrophilicity for nucleophilic attack by alcohols or amines .

Metal-Catalyzed Cross-Coupling

The pyrazole and triazole rings enable participation in Suzuki-Miyaura or Ullmann couplings:

  • Catalyst : Pd(PPh₃)₄ or CuI.

  • Conditions : DMF/H₂O, 80°C, 12 h.

Applications :

  • Synthesis of biaryl derivatives for kinase inhibition studies .

  • Structural analogs show nanomolar MET kinase inhibition (e.g., AMG 337) .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 .

  • Thermal Stability : Decomposes above 200°C without melting.

  • Spectroscopic Monitoring : Reaction progress tracked via TLC (Rf = 0.3–0.5 in ethyl acetate/hexanes) and LC-MS .

This compound’s versatility in forming pharmacologically active derivatives (e.g., kinase inhibitors ) and complex heterocycles underscores its value in medicinal and synthetic chemistry. Further studies should explore enantioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

Synthesis and Characterization

The synthesis of [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves multicomponent reactions (MCRs) that allow for the efficient assembly of complex molecules. The use of MCRs has been highlighted for their advantages in terms of atom economy and reduced waste generation. Recent studies have shown that these reactions can yield high purity products with significant biological activity .

Key Synthetic Routes:

  • Multicomponent Reactions: These reactions often utilize readily available starting materials and can be performed under mild conditions. For instance, the synthesis can involve the reaction of 1-methylpyrazole with various aldehydes and isocyanides to form the desired triazole derivatives .

The biological applications of this compound have been extensively studied. This compound exhibits a range of pharmacological activities that make it a candidate for further development in therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives containing the pyrazole and triazole moieties possess significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis30 µg/mL

Anticancer Potential

The anticancer properties of pyrazole and triazole derivatives have also been explored. These compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies indicate that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

Mechanistic Insights

Mechanistic studies using molecular docking simulations have provided insights into how this compound interacts with biological targets. These simulations suggest that the compound may bind effectively to specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Mechanism of Action

The mechanism of action of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with molecular targets through hydrogen bonding, cation-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Key Substituents Molecular Weight (g/mol) Primary Applications References
[4-(1-Methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid 1-Methylpyrazole at triazole C4, acetic acid at triazole N1 243.65 (HCl salt) Synthetic intermediate; potential biological linker
BTTAA (2-[4-((Bis[(1-tert-butyl-1H-triazol-4-yl)methyl]amino)methyl)-triazol-1-yl]acetic acid) Bis-tert-butyl triazole branches, amino linkage ~550 (estimated) CuAAC catalyst ligand for bioconjugation in live cells
Amt ([4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid) Aminomethyl at triazole C4 ~168 (estimated) High-affinity linker in bisubstrate enzyme inhibitors
7a (2-{4-[(4-Chlorophenyl)ethynyl]-5-((2-(dimethylamino)phenyl)ethynyl)-triazol-1-yl}acetic acid) Aryl ethynyl groups at triazole C4 and C5 424.89 Fluorescent labeling applications
2-[4-(Methoxycarbonyl)-1H-triazol-1-yl]acetic acid Methoxycarbonyl at triazole C4 ~185 (estimated) High-purity chemical reagent for organic synthesis
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid Phenylpyrazole core (no triazole) 202.21 Pharmaceutical intermediate; structural analog with altered π-conjugation

Structural and Functional Differences

  • Triazole Core Modifications: The target compound’s triazole C4 is substituted with a 1-methylpyrazole, providing steric bulk and moderate lipophilicity. In contrast, BTTAA incorporates a branched bis-triazole-tert-butyl structure, enhancing copper(I) chelation efficiency in click chemistry . Amt substitutes triazole C4 with an aminomethyl group, enabling hydrogen bonding in enzyme inhibitors . 7a and 7b feature aryl ethynyl groups at triazole C4/C5, creating extended π-conjugation for fluorescence .
  • Acetic Acid Functional Group :

    • All compounds retain the acetic acid moiety at triazole N1, which facilitates solubility in aqueous buffers and covalent conjugation (e.g., amide bond formation).

Physicochemical Properties

  • Lipophilicity : The methylpyrazole group in the target compound increases lipophilicity compared to Amt (logP ~1.5 vs. ~0.5). However, BTTAA ’s tert-butyl groups further elevate hydrophobicity, necessitating organic-aqueous solvent mixtures for bioconjugation .
  • Acidity : The acetic acid pKa is influenced by substituents. Electron-withdrawing groups (e.g., methoxycarbonyl in 2-[4-(methoxycarbonyl)-triazol-1-yl]acetic acid ) lower pKa (~3.5), while methylpyrazole (electron-neutral) retains a pKa ~4.2, comparable to BTTAA .

Biological Activity

The compound [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is a member of the triazole family, which is known for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8N6O2\text{C}_8\text{H}_8\text{N}_6\text{O}_2

This structure includes a pyrazole and triazole moiety, contributing to its biological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds containing triazole and pyrazole moieties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). It also reduces oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .
  • In vitro Studies : In cellular assays, compounds similar to this compound exhibited significant inhibition of COX enzymes, with selectivity towards COX-2 over COX-1 .
CompoundIC50 (COX-2)IC50 (COX-1)Selectivity Ratio
Example A2.6 µM18.59 µM7.15

2. Antimicrobial Activity

The antimicrobial properties of pyrazole and triazole derivatives have been extensively documented:

  • Spectrum of Activity : Compounds derived from this class have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MIC) ranging from 64 to 1024 µg/mL against tested pathogens .
Bacterial StrainMIC Value (µg/mL)
S. aureus64
E. coli128
P. aeruginosa512

3. Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies:

  • Cytotoxicity Assays : Research indicates that certain derivatives exhibit broad-spectrum cytotoxic activity against cancer cell lines. For example, some compounds displayed GI50 values ranging from 0.018 to 9.98 µM in NCI 60-cell panel assays .
CompoundGI50 Value (µM)
Compound A0.018
Compound B9.98

Case Studies

Several case studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Characterization : A recent study synthesized new pyrazole derivatives and evaluated their biological activities. The synthesized compounds were characterized by single-crystal X-ray diffraction and NMR spectroscopy .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of these compounds in vivo, demonstrating significant reductions in inflammation markers post-treatment.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid?

Answer:
The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) or cyclocondensation reactions . Key steps include:

  • Azide-Alkyne Coupling : Reacting a 1-methyl-1H-pyrazole-4-yl azide with a propargyl acetate derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like THF or DMF at 50–80°C .
  • Cyclocondensation : Starting from ethyl acetoacetate and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid moiety (see for analogous pyrazole synthesis) .

Example Protocol (Adapted from ):

StepReagents/ConditionsOutcome
1NaN₃, DMF, 50°C, 3hAzide intermediate
2Propargyl acetate, CuSO₄, sodium ascorbate, THF, refluxTriazole formation
3Basic hydrolysis (NaOH/EtOH)Carboxylic acid product

Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?

Answer:
Use SHELXL for refinement, particularly for handling high-resolution or twinned

  • Twinning Analysis : Employ the TWIN and BASF commands in SHELXL to model pseudo-merohedral twinning .
  • Hydrogen Bonding : Refine H-atoms using riding models or difference Fourier maps. For disordered regions, apply PART or SUMP constraints .
  • Validation Tools : Cross-validate with PLATON or CrysAlisPro to resolve residual electron density peaks.

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., triazole C-H at δ 7.5–8.0 ppm) .
  • DSC/TGA : Determine melting point (e.g., ~200–220°C) and thermal stability under N₂ .

Advanced: How can researchers investigate the metabolic fate of this compound in biological systems?

Answer:
Employ click chemistry-based enrichment (DIMEN) :

Probe Design : Synthesize an alkyne-tagged analog for in vivo administration.

Tissue Extraction : Homogenize samples and perform CuAAC with a biotin-azide tag.

Enrichment : Use streptavidin beads to isolate metabolites, followed by LC-MS/MS analysis .
Key Parameters:

  • Cu(I) ligand (e.g., BTTAA from ) to reduce copper toxicity.
  • High-resolution orbitrap MS for untargeted metabolomics.

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Prepare sodium salt form (pH 7.4 buffer) for aqueous solubility .
  • Micellar Systems : Incorporate surfactants like Tween-80 (0.1% w/v) .

Basic: How is the antimicrobial activity of this compound evaluated?

Answer:

  • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Studies : Monitor log-phase growth inhibition over 24h .
  • Synergy Testing : Combine with β-lactams or fluoroquinolones via checkerboard assay .

Advanced: How do electronic effects of substituents influence its biological activity?

Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO/LUMO orbitals .
  • SAR Studies : Modify the pyrazole methyl group or triazole acetic acid chain. For example:
    • Electron-Withdrawing Groups : Enhance binding to metalloenzymes (e.g., HDACs).
    • Bulky Substituents : Improve selectivity for kinase targets .

Advanced: What challenges arise in scaling up its synthesis, and how are they addressed?

Answer:

  • Azide Safety : Use continuous-flow reactors to minimize handling of explosive intermediates (see for flow chemistry examples) .
  • Byproduct Formation : Optimize CuAAC conditions (e.g., BTTAA ligand in ) to suppress triazole regioisomers .
  • Purification : Employ preparative HPLC with ion-pair reagents (e.g., TFA) for acidic compounds .

Basic: How is the compound’s interaction with metal ions studied?

Answer:

  • UV-Vis Titration : Monitor absorbance shifts (e.g., 250–300 nm) upon addition of Cu²⁺/Zn²⁺.
  • ITC : Measure binding constants (Kd) for metal complexes in PBS buffer .
  • XAS : Analyze coordination geometry using synchrotron radiation .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈1.5), BBB permeability, and CYP450 inhibition.
  • MD Simulations : Run GROMACS to model blood-brain barrier penetration (e.g., 100 ns trajectories) .

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